(2R)-2-amino-2-(thiophen-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(thiophen-2-yl)ethanol is a chiral compound containing an amino group and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(thiophen-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.
Chiral Amino Alcohol Formation:
Reaction Conditions: Common reagents include reducing agents, catalysts, and solvents that facilitate the formation of the desired chiral center.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(thiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-2-(thiophen-2-yl)ethanol is studied for its chiral properties and potential as a building block for more complex molecules.
Biology
In biology, it may be explored for its interactions with biological molecules and potential as a ligand in biochemical assays.
Medicine
In medicine, the compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry
In industry, ®-2-Amino-2-(thiophen-2-yl)ethanol may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(thiophen-2-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-2-(thiophen-2-yl)ethanol: The enantiomer of the compound, with different stereochemistry.
2-Amino-2-(furan-2-yl)ethanol: A similar compound with a furan ring instead of a thiophene ring.
2-Amino-2-(pyridin-2-yl)ethanol: A compound with a pyridine ring, offering different electronic properties.
Uniqueness
®-2-Amino-2-(thiophen-2-yl)ethanol is unique due to its specific chiral center and the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H9NOS |
---|---|
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
(2R)-2-amino-2-thiophen-2-ylethanol |
InChI |
InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m1/s1 |
InChI-Schlüssel |
KLKQAOHZFHBEIQ-RXMQYKEDSA-N |
Isomerische SMILES |
C1=CSC(=C1)[C@@H](CO)N |
Kanonische SMILES |
C1=CSC(=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.